- Development of an Efficient Synthesis of (2-Aminopyrimidin-5-yl) Boronic AcidOrganic Process Research & Development, 2016, 20(1), 95-99,
Cas no 936250-22-5 ((2-Aminopyrimidin-5-yl)boronic acid)
(2-Aminopyrimidin-5-yl)boronic acid Properties
Names and Identifiers
-
- (2-Aminopyrimidin-5-yl)boronic acid
- 2-Aminopyrimidine-5-boronic Acid (contains varying amounts of Anhydride)
- 2-aminopyrimidin-5-ylboronic acid
- 2-Aminopyrimidine-5-boronic acid
- 2-Amino-pyrimidine-5-boronic acid
- 2-Amino-5-pyrimidineboronic acid
- 2-AMINOPYRIMIDIN-5-YL-5-BORONIC ACID
- 2-aminopyrimidine 5-boronic acid
- CGHYQZASLKERLV-UHFFFAOYSA-N
- 2-Amino-5-pyrimidinylboronic acid
- ZXBA000411
- BCP07952
- 2-aminopyrimidin-5-yl-boronic acid
- 2-Aminopyrimidin-5-yl boronic acid
- 2-amino-pyrim
- B-(2-Amino-5-pyrimidinyl)boronic acid (ACI)
- MFCD07375147
- CS-W001004
- 936250-22-5
- 2-aminopyrimidine-5-yl-boronic acid
- 2-amino-pyrimidin-5-ylboronic acid
- GS-5874
- EN300-205581
- A2900
- SCHEMBL9523
- SY017867
- AKOS015855020
- PB34211
- AC-29199
- 2-Aminopyrimidine-5-boronic acid, >=95.0%
- BBL102104
- STL555903
- J-508074
- C4H6BN3O2
- DTXSID40590354
- 2-amino-pyrimidin-5-yl-boronic acid
- DTXCID30541118
- 2-aminopyrimidin-5-boronic acid
- (2-aminopyrimidin-5-yl)boronicacid
- +Expand
-
- MFCD07375147
- CGHYQZASLKERLV-UHFFFAOYSA-N
- 1S/C4H6BN3O2/c6-4-7-1-3(2-8-4)5(9)10/h1-2,9-10H,(H2,6,7,8)
- OB(C1C=NC(N)=NC=1)O
Computed Properties
- 139.055307g/mol
- 0
- 3
- 5
- 1
- 139.055307g/mol
- 139.055307g/mol
- 92.3Ų
- 10
- 105
- 0
- 0
- 0
- 0
- 0
- 1
Experimental Properties
- -1.68020
- 92.26000
- 1.59
- 487°C at 760 mmHg
- 206-211 °C
- 248.3°C
- 1.44
(2-Aminopyrimidin-5-yl)boronic acid Security Information
- GHS07
- 2
- S26-S36/37/39
- R36/37/38
- Xi
- NONH for all modes of transport
- H315-H319-H335
- P261-P305+P351+P338
- warning
- 2-8°C
- 36/37/38
- Warning
(2-Aminopyrimidin-5-yl)boronic acid Customs Data
- 2933599090
-
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(2-Aminopyrimidin-5-yl)boronic acid Price
(2-Aminopyrimidin-5-yl)boronic acid Synthesis
Synthetic Circuit 1
1.2 Reagents: Hydrochloric acid Solvents: Isopropanol
Synthetic Circuit 2
1.2 Reagents: Sodium hydroxide Solvents: Water ; cooled; pH 7, cooled
- Method for synthesizing 2-aminopyrimidine-5-boronic acid, China, , ,
Synthetic Circuit 3
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5, < 15 °C; 1 h, < 15 °C
- Process for the preparation of (S)-1-[4-[[2-(2-aminopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-2-hydroxypropan-1-one (GDC-0980), United States, , ,
Synthetic Circuit 4
1.2 Solvents: Toluene , Water ; -60 °C → rt; 30 min, rt
1.3 Reagents: Hydrochloric acid Solvents: tert-Butyl methyl ether , Water ; 4 h, pH 1.3, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; 1 h, pH 7.5, rt
1.5 Solvents: Isopropanol , Water ; rt → 50 °C; 1 h, 50 °C
- Process for the preparation of boronic acid intermediates, United States, , ,
Synthetic Circuit 5
1.2 Reagents: Water
1.3 Reagents: Hydrogen bromide Solvents: Water ; pH 6, rt
- New pyrimidylboronic acids and functionalized heteroarylpyrimidines by Suzuki cross-coupling reactionsEuropean Journal of Organic Chemistry, 2007, (34), 5712-5716,
Synthetic Circuit 6
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Methanol , Water ; 25 - 30 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7, rt
- Method for synthesis of 2-amino-5-pyrimidineboronic acid pinacol ester, China, , ,
(2-Aminopyrimidin-5-yl)boronic acid Raw materials
- benzhydryliden-(5-bromo-pyrimidin-2-yl)-amine
- 2-(N,N-Bis-Boc-amino)pyrimidine-5-boronicacid
- 5-Bromo-2-(2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopent-1-yl)pyrimidine
- tert-butyl N-(5-bromopyrimidin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate
- 5-bromopyrimidin-2-amine
- (2-((Tert-Butoxycarbonyl)amino)pyrimidin-5-yl)boronic acid
(2-Aminopyrimidin-5-yl)boronic acid Preparation Products
(2-Aminopyrimidin-5-yl)boronic acid Suppliers
(2-Aminopyrimidin-5-yl)boronic acid Related Literature
-
N. Lagneau,L. Terriac,P. Tournier,J-J. Helesbeux,G. Viault,D. Séraphin,B. Halgand,F. Loll,C. Garnier,C. Jonchère,M. Rivière,A. Tessier,J. Lebreton,Y. Maugars,J. Guicheux,C. Le Visage,V. Delplace Biomater. Sci. 2023 11 2033
-
Junli Wang,Yongzhen Yang,Xuguang Liu Mater. Adv. 2020 1 3122
-
Daojin Li,Yang Chen,Zhen Liu Chem. Soc. Rev. 2015 44 8097
-
Richa Goel,Vijay Luxami,Kamaldeep Paul Org. Biomol. Chem. 2015 13 3525
936250-22-5 ((2-Aminopyrimidin-5-yl)boronic acid) Related Products
- 109-12-6(Pyrimidin-2-amine)
- 696602-91-2(Pyrimidin-5-ylboronic acid hydrate)
- 1003043-55-7(2-Ethoxypyrimidine-5-boronic acid)
- 756817-82-0((2-(Dimethylamino)pyrimidin-5-yl)boronic acid)
- 936250-22-5((2-Aminopyrimidin-5-yl)boronic acid)
- 27043-39-6(Pyrimidinamine)
- 870521-33-8(2-Morpholinopyrimidin-5-ylboronic acid)
- 109299-78-7(Pyrimidin-5-ylboronic acid)
- 628692-15-9((2-Methoxypyrimidin-5-yl)boronic acid)
- 402960-38-7(2-Aminopyrimidine-5-boronic acid pinacol ester)